(1S,2S)-bitertanol

CAS No.: 98169-51-8

Cat. No.: VC1680379

Molecular Formula: C20H23N3O2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98169-51-8 |

|---|---|

| Molecular Formula | C20H23N3O2 |

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | (1S,2S)-3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol |

| Standard InChI | InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3/t18-,19+/m1/s1 |

| Standard InChI Key | VGPIBGGRCVEHQZ-MOPGFXCFSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |

| SMILES | CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |

| Canonical SMILES | CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |

Introduction

Chemical Structure and Identity

Molecular Identity

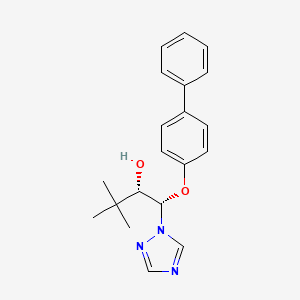

(1S,2S)-Bitertanol is formally identified as (1S,2S)-3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol . It has been assigned the CAS registry number 98169-51-8, distinguishing it from other bitertanol stereoisomers . The compound is also cataloged in chemical databases with identifiers such as CHEBI:83855 .

Structural Characteristics

The molecular formula of (1S,2S)-bitertanol is C₂₀H₂₃N₃O₂ with a molecular weight of 337.4 g/mol . The structure contains a 1,2,4-triazole ring connected to a carbon backbone that also features a 4-phenylphenoxy (biphenyl) group and a tertiary butyl moiety. The molecule has two stereogenic centers at positions 1 and 2, both with the S configuration .

Stereochemistry

The stereochemistry of (1S,2S)-bitertanol is a critical aspect of its identity. As the designation indicates, both chiral centers have the S configuration. This makes it the enantiomer of (1R,2R)-bitertanol and a diastereomer of the (1R,2S) and (1S,2R) configurations . In the technical bitertanol mixture used commercially, the (1S,2S) isomer typically constitutes approximately 10% of the total composition, as does the (1R,2R) isomer, while the (1R,2S) and (1S,2R) isomers each make up about 40% .

Physical and Chemical Properties

Physical Properties

(1S,2S)-Bitertanol exhibits specific physical properties that characterize its behavior in various environments. The following table summarizes the key physical properties of this isomer:

Chemical Stability

While specific stability data for the (1S,2S) isomer is limited, the bitertanol mixture has been reported to be very stable against photolysis and hydrolysis, with a half-life in aqueous suspension of approximately 39.2 days . This suggests that the (1S,2S) isomer likely shares similar stability characteristics, though isomer-specific studies would be needed to confirm this assumption.

Solubility Characteristics

The (1S,2S)-bitertanol isomer, like the general bitertanol compound, is expected to be poorly soluble in water but soluble in various organic solvents. This is supported by its relatively high XLogP3 value of 4.2, indicating significant lipophilicity . This property is important for its application as a fungicide, as it influences how the compound is formulated and how it interacts with plant surfaces and microbial cell membranes.

Synthesis and Production

Industrial Production

Regulatory Status

European Union Regulations

The European Food Safety Authority (EFSA) conducted a review of maximum residue levels (MRLs) for bitertanol according to Article 12 of Regulation (EC) No 396/2005. This review determined that bitertanol is no longer authorized within the European Union due to concerns about certain impurities with unknown toxicological relevance . This prohibition applies to all stereoisomers, including (1S,2S)-bitertanol.

Monitoring and Enforcement

Despite the prohibition of bitertanol in the EU, EFSA has proposed a marker residue and a limit of quantification (LOQ) for enforcement against potential illegal uses . This suggests that regulatory bodies maintain vigilance against unauthorized application of bitertanol and its isomers, including (1S,2S)-bitertanol.

Analytical Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume